4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-YL]benzenesulfonamide is a synthetic organic compound that serves as a crucial intermediate in the multi-step synthesis of Bosentan [, , ]. Bosentan itself is a potent endothelin receptor antagonist, clinically utilized for its therapeutic effects in treating pulmonary arterial hypertension [, , , ]. This specific intermediate plays a vital role in achieving the desired chemical structure and properties of Bosentan.
4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-yl]benzenesulfonamide is a complex organic compound primarily known for its pharmaceutical applications. This compound is an analog of bosentan, which is used in the treatment of pulmonary arterial hypertension. The structure incorporates various functional groups that contribute to its biological activity and solubility properties.
The compound can be synthesized through various chemical processes, as detailed in patent literature and chemical databases. Notably, it is related to the synthesis of other sulfonamide derivatives that exhibit significant biological activities.
This compound is classified as a sulfonamide and a bipyrimidine derivative. It falls under the category of organic compounds with potential therapeutic effects, particularly in cardiovascular treatments.
The synthesis of 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-yl]benzenesulfonamide typically involves multi-step synthetic routes that include:
The synthesis may require specific conditions such as temperature control (often around 50°C to reflux) and the use of solvents like dimethyl sulfoxide or methanol to facilitate reactions. The purity of synthesized compounds is typically verified using high-performance liquid chromatography methods.
The molecular formula for this compound is , with a molecular weight of approximately 526.01 g/mol. The structural representation includes:
COc1ccccc1Oc2c(Cl)nc(nc2NS(=O)(=O)c3ccc(cc3)C(C)(C)C)c4ncccn4
InChI=1S/C25H24ClN5O4S/c1-25(2,3)16-10-12-17(13-11-16)36(32,33)31-22-20(35-19-9-6-5-8-18(19)34-4)21(26)29-24(30-22)23-27-14-7-15-28-23/h5-15H,1-4H3,(H,29,30,31)
The compound can undergo various chemical reactions typical for sulfonamides and aromatic compounds:
Reactions are often monitored using spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry to confirm product formation and purity.
The mechanism by which this compound exerts its biological effects primarily involves inhibition of endothelin receptors, which play a crucial role in vasoconstriction and blood pressure regulation. By blocking these receptors, it promotes vasodilation and reduces blood pressure in pulmonary arteries.
Research indicates that compounds similar to 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-yl]benzenesulfonamide demonstrate significant efficacy in reducing pulmonary arterial pressure in animal models.
Key properties include:
Relevant data from chemical databases indicate that this compound has a high purity level (>95%) when synthesized correctly.
This compound has potential applications in:
Positioned at the intersection of medicinal chemistry and molecular design, this compound exemplifies the structural diversification of bipyrimidine-based sulfonamides. Its hybrid architecture merges a chlorinated bipyrimidine core with a benzenesulfonamide pharmacophore, further distinguished by a polar 2-hydroxy-1,1-dimethylethyl substituent. This configuration embodies contemporary strategies in targeted covalent inhibition, where deliberate incorporation of hydrogen-bonding motifs (e.g., the hydroxyalkyl group) aims to enhance binding specificity toward enzymatic targets involved in cardiovascular and proliferative diseases [8]. Unlike conventional sulfonamide drugs, this molecule’s extended π-conjugated system enables unique electronic interactions within biological macromolecules, positioning it as a compelling subject for mechanistic biochemistry and pharmacology research.
Sulfonamide derivatives constitute a pharmaceutically privileged class, historically validated by their antimicrobial efficacy and more recently by their application in managing hypertension, cancer, and metabolic disorders. Their versatility stems from:
Table 1: Therapeutic Applications of Key Sulfonamide Scaffolds
Scaffold Type | Representative Drug | Primary Clinical Use | Key Structural Feature |
---|---|---|---|
Aryl sulfonamides | Bosentan | Pulmonary arterial hypertension | 4-tert-butyl substitution |
Heterocyclic sulfonamides | Celecoxib | Anti-inflammatory | Pyrazole ring |
Chlorinated bipyrimidine | Subject Compound | Investigational | 6-Chloro-5-aryloxy bipyrimidine |
The systematic IUPAC name 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-yl]benzenesulfonamide provides a complete topological blueprint:
Table 2: Nomenclature Variants and Identifiers
Systematic Name | CAS Registry | Common Aliases | Molecular Formula |
---|---|---|---|
4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-yl]benzenesulfonamide | Not assigned | Investigational hydroxyalkyl analog | C₂₅H₂₆ClN₅O₅S |
4-tert-Butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl]benzenesulfonamide | 150727-06-3 | Bosentan Related Compound A, Chloro Bosentan | C₂₅H₂₄ClN₅O₄S |
4-tert-Butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl]benzenesulfonamide | 147536-97-8 | Bosentan | C₂₇H₂₉N₅O₆S |
Bipyrimidine sulfonamides emerged from targeted efforts to develop endothelin receptor antagonists, culminating in bosentan's approval in 2001. Key milestones include:
Table 3: Research Milestones in Bipyrimidine Sulfonamide Development
Year | Development | Significance |
---|---|---|
1997 | Termination of REACH-1 trial due to bosentan toxicity | Highlighted dose-limiting challenges in early analogs [3] |
2001 | FDA approval of bosentan (Tracleer®) | Validated bipyrimidine sulfonamides as clinical entities [3] [7] |
2006 | Characterization of bosentan intermediates (e.g., CAS 150727-06-3) | Enabled quality control and impurity profiling [4] [10] |
2015+ | Exploration of C4' analogs (e.g., hydroxyalkyl derivatives) | Addressed metabolic stability and selectivity gaps [8] [9] |
Despite structural parallels to clinically successful agents, critical knowledge gaps persist regarding this compound’s mechanism:
These gaps define urgent research priorities: comprehensive target screens, metabolite identification, and structural biology studies to elucidate binding modes. Resolving these uncertainties could unlock new applications in oncology or immunology, beyond cardiovascular therapeutics.
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5